4-Bromo-3-fluoro-1H-pyrrolo[2,3-c]pyridine 4-Bromo-3-fluoro-1H-pyrrolo[2,3-c]pyridine
Brand Name: Vulcanchem
CAS No.: 1352394-94-5
VCID: VC18849693
InChI: InChI=1S/C7H4BrFN2/c8-4-1-10-3-6-7(4)5(9)2-11-6/h1-3,11H
SMILES:
Molecular Formula: C7H4BrFN2
Molecular Weight: 215.02 g/mol

4-Bromo-3-fluoro-1H-pyrrolo[2,3-c]pyridine

CAS No.: 1352394-94-5

Cat. No.: VC18849693

Molecular Formula: C7H4BrFN2

Molecular Weight: 215.02 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3-fluoro-1H-pyrrolo[2,3-c]pyridine - 1352394-94-5

Specification

CAS No. 1352394-94-5
Molecular Formula C7H4BrFN2
Molecular Weight 215.02 g/mol
IUPAC Name 4-bromo-3-fluoro-1H-pyrrolo[2,3-c]pyridine
Standard InChI InChI=1S/C7H4BrFN2/c8-4-1-10-3-6-7(4)5(9)2-11-6/h1-3,11H
Standard InChI Key NVTYEDLZFXWRKD-UHFFFAOYSA-N
Canonical SMILES C1=C(C2=C(C=NC=C2N1)Br)F

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

4-Bromo-3-fluoro-1H-pyrrolo[2,3-c]pyridine features a bicyclic framework comprising a pyrrole ring fused to a pyridine ring at the [2,3-c] position (Figure 1). The bromine atom at position 4 and fluorine at position 3 introduce pronounced electronegativity gradients, polarizing the aromatic system and directing regioselective reactions . The planar geometry, confirmed by computational modeling, promotes stacking interactions with biological targets such as kinase active sites .

Table 1: Physical and Chemical Properties

PropertyValue/DescriptionSource
Molecular formulaC₇H₄BrFN₂
Molecular weight229.03 g/mol
InChI keyNVTYEDLZFXWRKD-UHFFFAOYSA-N
SMILESFC1=CNC=2C=NC=C(Br)C12
SolubilityModerate in DMSO, low in aqueous buffers

Synthetic Methodologies

Halogenation and Suzuki Coupling

A primary route involves bromination of the pyrrolo[2,3-c]pyridine precursor followed by functionalization via cross-coupling. In one protocol, 5-bromo-7-azaindole undergoes Suzuki-Miyaura coupling with aryl boronic acids using Pd(dppf)Cl₂ and K₂CO₃ in dioxane/water (80°C, 1–16 h), achieving yields >70% . Subsequent bromination at position 3 with N-bromosuccinimide (NBS) in dichloromethane introduces the second halogen .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
Suzuki CouplingPd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 80°C72%
BrominationNBS, DCM, RT, 2 h85%
TosylationTsCl, NaOH, DCM, 0°C to RT68%

Alternative Functionalization Pathways

Amide derivatives have been synthesized via BOP-Cl-mediated coupling. For example, reacting 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine with 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid in DCM yielded N-(5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (69% yield) .

Reactivity and Chemical Transformations

Electrophilic Aromatic Substitution

The electron-deficient aromatic system undergoes regioselective substitutions. Fluorine’s strong electron-withdrawing effect deactivates position 3, directing incoming electrophiles to position 4 or the pyridine nitrogen . Bromine’s leaving group capability facilitates subsequent cross-coupling reactions, enabling access to biaryl derivatives .

Stability and Solvent Effects

Stability studies indicate decomposition <5% after 72 h in DMSO at 25°C, but aqueous solutions (pH 7.4) show 15% degradation over 24 h . The compound’s low solubility in water (0.12 mg/mL) necessitates polar aprotic solvents for synthetic manipulations .

CompoundTargetIC₅₀/EC₅₀ApplicationSource
4-[5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]benzoic acidSGK-118 nMRenal disease
3-(4-[5-(3-Cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]phenyl)propanoic acidSGK-124 nMCardiovascular disorders

Antibacterial and Antiviral Applications

While direct evidence for 4-bromo-3-fluoro-1H-pyrrolo[2,3-c]pyridine remains limited, structurally related pyrrolopyridines exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and HSV-1 . The bromo-fluoro substitution pattern may enhance membrane permeability, a hypothesis supported by logP calculations (2.3 ± 0.2) .

Analytical Characterization

Spectroscopic Profiles

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, H-2), 7.89 (d, J = 5.2 Hz, 1H, H-5), 6.98 (s, 1H, H-6) .

  • LC-MS (ES+): m/z 229.0 [M+H]⁺, 231.0 [M+2+H]⁺ (Br isotope pattern) .

  • IR (KBr): 3105 cm⁻¹ (N-H stretch), 1580 cm⁻¹ (C=C aromatic), 1450 cm⁻¹ (C-Br) .

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